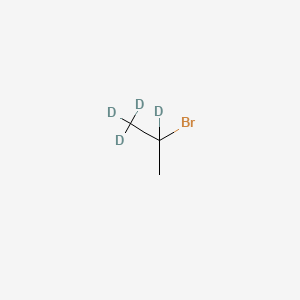

2-Bromopropane-1,1,1,2-d4

説明

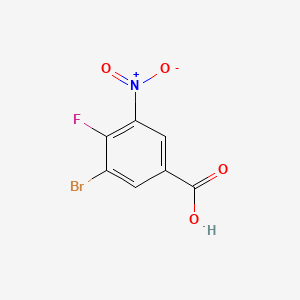

2-Bromopropane-1,1,1,2-d4 is a deuterated derivative of 2-bromopropane, where deuterium atoms replace the hydrogen atoms at specific positions in the molecule. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.

作用機序

Target of Action

The primary target of 2-Bromopropane-1,1,1,2-d4, also known as 2-Bromo-1,1,1,2-tetradeuteriopropane, is the hydroxide ion . The hydroxide ion acts as a base, playing a crucial role in the elimination reaction involving 2-bromopropane .

Mode of Action

The compound interacts with its target, the hydroxide ion, through an elimination reaction . In this reaction, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine . This results in a rearrangement of the electrons, which expels the bromine as a bromide ion .

Biochemical Pathways

The elimination reaction involving 2-bromopropane and hydroxide ions leads to the formation of propene . This reaction is part of the broader class of elimination reactions, which are fundamental to organic chemistry .

Pharmacokinetics

The compound’s boiling point is 71°c , suggesting that it is volatile and may be rapidly eliminated from the body

Result of Action

The result of the elimination reaction involving 2-bromopropane and hydroxide ions is the formation of propene . Propene, a gas, passes through the condenser and can be collected .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the elimination reaction is typically carried out under reflux, which involves heating with a condenser placed vertically in the flask to avoid loss of volatile liquids . The presence of a concentrated solution of sodium or potassium hydroxide in ethanol is also necessary for the reaction to occur .

生化学分析

Biochemical Properties

For instance, 1-bromopropane, a related compound, is metabolized by cytochrome P450, primarily CYP2E1

Cellular Effects

Studies on 1-bromopropane and 2-bromopropane have shown that these compounds can cause reproductive and hematopoietic disorders in workers . Animal studies have shown that 2-bromopropane targets spermatogonia in the testis, oocytes in the primordial follicle, and hematopoietic cells in the bone marrow .

Molecular Mechanism

The molecular mechanism of action of 2-Bromopropane-1,1,1,2-d4 is not well-understood. It is known that bromopropanes can undergo elimination reactions. For example, 2-bromopropane can undergo dehydrohalogenation to give propene . This reaction involves the removal of a hydrogen ion from the carbon atom next to the one holding the bromine, expelling the bromine as a bromide ion .

Temporal Effects in Laboratory Settings

Studies on 1-bromopropane have shown dose-dependent neurotoxicity in female workers .

Dosage Effects in Animal Models

Studies on 1-bromopropane have shown that exposure to this compound inhibits spermiation in male rats and disrupts the development of follicles in female rats .

Metabolic Pathways

It is known that 1-bromopropane, a related compound, is metabolized by oxidation reactions catalyzed by cytochrome P450, primarily CYP2E1 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopropane-1,1,1,2-d4 typically involves the bromination of deuterated propane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine. The process may involve the use of deuterated reagents and solvents to maintain the isotopic purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the bromination process .

化学反応の分析

Types of Reactions: 2-Bromopropane-1,1,1,2-d4 undergoes various chemical reactions, including:

Elimination Reactions: In the presence of strong bases like sodium or potassium

特性

IUPAC Name |

2-bromo-1,1,1,2-tetradeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-VYMTUXDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)